molecular formula C19H17IO4 B13026739 Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate

Cat. No.: B13026739
M. Wt: 436.2 g/mol
InChI Key: YWFJKSCLYQSVRS-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps. One common method involves the reaction of 4-(benzyloxy)-3-ethoxy-5-iodobenzoic acid with propargyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while substitution of the iodine atom can produce various substituted benzoates .

Scientific Research Applications

Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-(benzyloxy)-3-ethoxy-5-iodobenzoate involves its ability to form covalent bonds with biological targets. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of proteins and other biomolecules. The benzoyl group can interact with various molecular targets, potentially affecting their function and activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17IO4

Molecular Weight

436.2 g/mol

IUPAC Name

prop-2-ynyl 3-ethoxy-5-iodo-4-phenylmethoxybenzoate

InChI

InChI=1S/C19H17IO4/c1-3-10-23-19(21)15-11-16(20)18(17(12-15)22-4-2)24-13-14-8-6-5-7-9-14/h1,5-9,11-12H,4,10,13H2,2H3

InChI Key

YWFJKSCLYQSVRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)I)OCC2=CC=CC=C2

Origin of Product

United States

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